molecular formula C12H16N2 B1586369 N,N-dimethyl-1-(6-methyl-1H-indol-3-yl)methanamine CAS No. 35998-04-0

N,N-dimethyl-1-(6-methyl-1H-indol-3-yl)methanamine

Cat. No. B1586369
CAS RN: 35998-04-0
M. Wt: 188.27 g/mol
InChI Key: GXMYBIFUWSMMKX-UHFFFAOYSA-N
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Description

“N,N-dimethyl-1-(6-methyl-1H-indol-3-yl)methanamine” is a compound with the molecular formula C12H16N2 . It belongs to the class of compounds known as indoles, which are characterized by a heterocyclic aromatic ring system .


Molecular Structure Analysis

The molecular structure of “N,N-dimethyl-1-(6-methyl-1H-indol-3-yl)methanamine” can be represented by the InChI code 1S/C12H16N2/c1-9-4-5-12-11(6-9)10(7-13-12)8-14(2)3/h4-7,13H,8H2,1-3H3 . This indicates the presence of a 1H-indol-3-yl group, a methyl group, and a dimethylamino group in the molecule .


Physical And Chemical Properties Analysis

“N,N-dimethyl-1-(6-methyl-1H-indol-3-yl)methanamine” is a solid compound with a molecular weight of 188.27 . It should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .

Scientific Research Applications

1. Synthesis of Indole Derivatives

  • Summary of Application: Indole derivatives are significant in natural products and drugs. They play a main role in cell biology. The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
  • Methods of Application: The Fischer indole synthesis of the optically active cyclohexanone and phenylhydrazine hydrochloride using methanesulfonic acid under reflux in MeOH gave the corresponding tricyclic indole in a good yield .
  • Results or Outcomes: Indoles, both natural and synthetic, show various biologically vital properties. Owing to the importance of this significant ring system, the investigation of novel methods of synthesis have attracted the attention of the chemical community .

2. Evaluation of Diethyl 4-(5-bromo-1H-indol-3-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

  • Summary of Application: This study is dedicated to elucidating the synthesis, rigorous characterization, and multifaceted applications—encompassing anti-corrosion, antimicrobial, and antioxidant properties—of Diethyl 4- (5-bromo-1H-indol-3-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate .
  • Methods of Application: The 1,4-dihydropyridine derivative was meticulously synthesized through a strategic reaction of ethyl acetoacetate, ammonium acetate, and 5-bromoindole-3-carboxaldehyde in the ethanol medium at 60 C .
  • Results or Outcomes: The empirical results illustrated a substantial decrement in corrosion rates with ascending concentrations of the organic compound, achieving an apex of anti-corrosive efficacy at 81.89% for a concentration of 2×10^3 M . Furthermore, the compound outperformed Gentamicin in antimicrobial screenings, manifesting superior efficacy against all tested pathogens .

3. Biological Potential of Indole Derivatives

  • Summary of Application: Indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
  • Methods of Application: Various natural compounds contain indole as a parent nucleus, for example, tryptophan. Indole-3-acetic acid is a plant hormone produced by the degradation of tryptophan in higher plants .
  • Results or Outcomes: From the literature, it is revealed that indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .

4. Synthesis of Indole Derivatives as Prevalent Moieties Present in Selected Alkaloids

  • Summary of Application: The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
  • Methods of Application: The Fischer indole synthesis of the optically active cyclohexanone and phenylhydrazine hydrochloride using methanesulfonic acid under reflux in MeOH gave the corresponding tricyclic indole in a good yield .
  • Results or Outcomes: Indoles, both natural and synthetic, show various biologically vital properties. Owing to the importance of this significant ring system, the investigation of novel methods of synthesis have attracted the attention of the chemical community .

5. Indole Derivatives as Tubulin Polymerization Inhibitors

  • Summary of Application: Certain indole derivatives have been found to inhibit the polymerization of tubulin, a protein that is crucial for cell division. This makes them potential agents for the development of new cancer treatments .
  • Methods of Application: The specific compound mentioned in the study was found to induce cell apoptosis in a dose-dependent manner, arrest the cells in the G2/M phase, and inhibit the polymerization of tubulin .
  • Results or Outcomes: The study concluded that the compound is a potential agent for the further development of tubulin polymerization inhibitors .

Future Directions

The future directions for “N,N-dimethyl-1-(6-methyl-1H-indol-3-yl)methanamine” and similar compounds could involve further exploration of their biological activities and potential applications in medicine. For instance, the inhibitory effect of indole derivatives on tubulin polymerization suggests potential applications in cancer treatment .

properties

IUPAC Name

N,N-dimethyl-1-(6-methyl-1H-indol-3-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2/c1-9-4-5-11-10(8-14(2)3)7-13-12(11)6-9/h4-7,13H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXMYBIFUWSMMKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=CN2)CN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70376209
Record name 6-Methylgramine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70376209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-dimethyl-1-(6-methyl-1H-indol-3-yl)methanamine

CAS RN

35998-04-0
Record name 6-Methylgramine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70376209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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